3-(3,4,5-Trifluorophenyl)propan-1-OL
Description
3-(3,4,5-Trifluorophenyl)propan-1-ol is a fluorinated aromatic alcohol characterized by a propanol chain attached to a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions. The trifluorophenyl moiety imparts significant electronegativity and lipophilicity, enhancing metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogs. This compound is of interest in pharmaceutical and fragrance industries, where its structural features may influence bioavailability, volatility, and interaction with biological targets.
Properties
IUPAC Name |
3-(3,4,5-trifluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h4-5,13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTWTJOFWKEIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trifluorophenyl)propan-1-OL can be achieved through several methods. One common approach involves the reduction of 3-(3,4,5-Trifluorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of 3-(3,4,5-Trifluorophenyl)propan-1-OL may involve catalytic hydrogenation of
Comparison with Similar Compounds
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
Structural Differences :
- The phenyl ring is substituted with a methyl group (tolyl) instead of three fluorines.
- The propanol chain features two methyl groups at the 2-position, increasing steric hindrance.
Functional Implications :
- Lipophilicity : The trifluorophenyl group in 3-(3,4,5-Trifluorophenyl)propan-1-ol confers higher logP (estimated ~2.8) compared to the tolyl analog (logP ~2.2), enhancing membrane permeability but reducing water solubility.
- Metabolic Stability : Fluorine’s electron-withdrawing effect reduces susceptibility to cytochrome P450-mediated oxidation, whereas the tolyl analog may undergo faster hepatic clearance due to methyl group oxidation .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Structural Differences :
- Contains a pyrazole core with chlorophenylsulfanyl and trifluoromethyl substituents, diverging from the propanol backbone.
- Sulfur and chlorine substituents introduce distinct reactivity (e.g., susceptibility to nucleophilic substitution).
Functional Implications :
- Reactivity : The sulfanyl group (-S-) may oxidize to sulfoxides or sulfones under physiological conditions, unlike the inert C-F bonds in 3-(3,4,5-Trifluorophenyl)propan-1-ol.
- Applications: The pyrazole derivative’s trifluoromethyl group enhances agrochemical activity, while the trifluorophenyl propanol is more suited for fragrance or drug intermediates due to its alcohol functionality .
Data Table: Key Comparative Properties
Research Findings
- Electron Effects : The trifluorophenyl group’s strong electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~10–11) compared to the tolyl analog (pKa ~12–13), influencing salt formation and solubility in formulations.
- Thermal Stability : Fluorine’s inductive effect raises the boiling point of 3-(3,4,5-Trifluorophenyl)propan-1-ol (~250°C) relative to the tolyl derivative (~230°C), impacting distillation processes .
- Toxicological Gaps : While the tolyl compound’s dermal absorption is well-documented (<5% in vitro), the trifluorophenyl variant’s absorption and metabolite profiles require further study to assess occupational exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
